molecular formula C11H21N3O B11738688 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine

Cat. No.: B11738688
M. Wt: 211.30 g/mol
InChI Key: ZPIYONIUWNSAMR-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is an organic compound that features a pyrazole ring substituted with a butan-2-yl group and a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Butan-2-yl Group: The pyrazole ring is then alkylated with a butan-2-yl halide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyethylamine Group: The final step involves the nucleophilic substitution of the pyrazole derivative with 2-methoxyethylamine under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyethylamine group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(butan-2-yl)-1H-pyrazole: Lacks the methoxyethylamine group, resulting in different chemical properties and applications.

    2-methoxyethylamine: Does not contain the pyrazole ring, limiting its use in certain chemical reactions.

    1-(butan-2-yl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the methoxyethylamine group.

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is unique due to the combination of the pyrazole ring, butan-2-yl group, and methoxyethylamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H21N3O/c1-4-10(2)14-11(5-6-13-14)9-12-7-8-15-3/h5-6,10,12H,4,7-9H2,1-3H3

InChI Key

ZPIYONIUWNSAMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCOC

Origin of Product

United States

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